molecular formula C7H13NO2 B13250901 3-(3-Hydroxypropyl)pyrrolidin-2-one

3-(3-Hydroxypropyl)pyrrolidin-2-one

Cat. No.: B13250901
M. Wt: 143.18 g/mol
InChI Key: FMFNWLBMKQYUPG-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, resulting in the formation of this compound.

Another method involves the ring-opening of epoxides with pyrrolidin-2-one. For instance, the reaction of pyrrolidin-2-one with 1,2-epoxypropane in the presence of a Lewis acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)pyrrolidin-2-one.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Oxopropyl)pyrrolidin-2-one

    Reduction: 3-(3-Hydroxypropyl)pyrrolidin-2-ol

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive pyrrolidinones makes it a candidate for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, facilitating its interaction with molecular targets. The pyrrolidinone ring can participate in hydrogen bonding and other interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the hydroxypropyl group.

    3-(3-Chloropropyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a hydroxyl group.

    3-(3-Oxopropyl)pyrrolidin-2-one: The oxidized form of 3-(3-Hydroxypropyl)pyrrolidin-2-one.

Uniqueness

This compound is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(3-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-8-7(6)10/h6,9H,1-5H2,(H,8,10)

InChI Key

FMFNWLBMKQYUPG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCCO

Origin of Product

United States

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